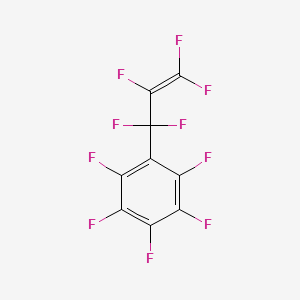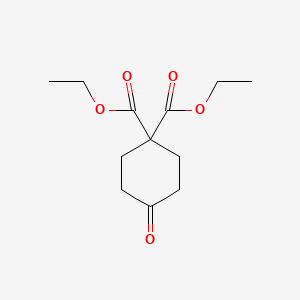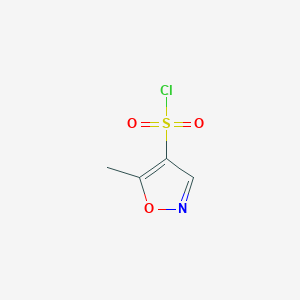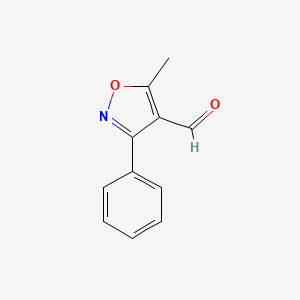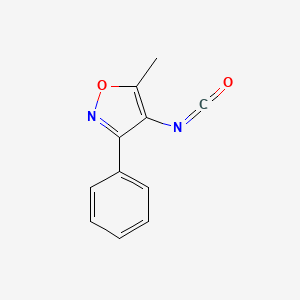
2-chloro-1-(2,2,4,7-tetramethylquinolin-1(2H)-yl)ethanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Synthesis Analysis
The synthesis of chloroquinoline derivatives has been a subject of interest due to their potential biological activities. In one study, novel chloroquinoline derivatives were synthesized, including compounds such as 1-(2-chloro-4-phenylquinolin-3-yl)ethanone (CPQE) and its variants . The synthesis involved chlorination using reagents like POCl3, which is a common method for introducing chloro groups into organic molecules . The structural elucidation of these compounds was confirmed using various spectroscopic techniques such as FT-IR, NMR, and Mass spectra . Additionally, the synthesis of 1-(8-Chloro-3-methyl-1H-pyrazolo[4,3-c]cinnolin-1-yl)-2-(2-chlorophenyl)ethanone was achieved through condensation reactions, showcasing the versatility of chloroquinoline synthesis .
Molecular Structure Analysis
The molecular structure of chloroquinoline derivatives has been extensively studied using single crystal X-ray diffraction, which provides detailed information about the arrangement of atoms within a crystal . For instance, the crystal packing of methyl 2,6-dichloro-4-phenylquinoline-3-carboxylate (MDCPQC) is stabilized by C-H…π and π-π interactions, as well as Chlorine-Chlorine short intermolecular contacts, forming a three-dimensional supramolecular network . These interactions are crucial for the stability and properties of the compounds. The molecular structure of the synthesized compounds was further analyzed using computational methods such as Density Functional Theory (DFT), which provided insights into the electronic structure, including the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) .
Chemical Reactions Analysis
The reactivity of chloroquinoline derivatives can be inferred from their chemical structure and the presence of functional groups. The chloro group attached to the quinoline ring makes these compounds suitable for further chemical reactions, such as nucleophilic substitution or coupling reactions. The studies did not explicitly detail further chemical reactions involving the synthesized chloroquinoline derivatives, but the presence of reactive sites suggests potential for diverse chemical transformations .
Physical and Chemical Properties Analysis
The physical and chemical properties of chloroquinoline derivatives are influenced by their molecular structure. The spectroscopic characterizations, including FTIR and NMR, provide information about the functional groups and their chemical environment . The antioxidant activity of these compounds was evaluated using the DPPH method, which showed good inhibition percentages, suggesting that these compounds could act as antioxidants . The binding interactions with calf thymus DNA (CT-DNA) were explored through fluorescence quenching studies, indicating potential biological relevance . Computational studies predicted pharmacological properties such as drug-likeness and ADMET profiles, which are essential for evaluating the potential of these compounds as therapeutic agents . Molecular docking studies suggested that chloroquinoline derivatives could act as anti-diabetic agents by inhibiting a specific protein .
属性
IUPAC Name |
2-chloro-1-(2,2,4,7-tetramethylquinolin-1-yl)ethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18ClNO/c1-10-5-6-12-11(2)8-15(3,4)17(13(12)7-10)14(18)9-16/h5-8H,9H2,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQJUBLVBZSKFTN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)C(=CC(N2C(=O)CCl)(C)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18ClNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30389759 |
Source


|
| Record name | 2-Chloro-1-(2,2,4,7-tetramethylquinolin-1(2H)-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30389759 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.76 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-1-(2,2,4,7-tetramethylquinolin-1(2H)-yl)ethanone | |
CAS RN |
28745-09-7 |
Source


|
| Record name | 2-Chloro-1-(2,2,4,7-tetramethylquinolin-1(2H)-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30389759 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-Oxo-1-[4-(Trifluoromethyl)Benzyl]-1,2-Dihydro-3-Pyridinecarboxylic Acid](/img/structure/B1305826.png)
![4-Oxo-3-[3-(trifluoromethyl)phenyl]-3,4-dihydro-1-phthalazinecarboxylic acid](/img/structure/B1305829.png)
![2-Oxo-5-[3-(trifluoromethyl)phenyl]-1,2-dihydro-3-pyridinecarbonitrile](/img/structure/B1305830.png)
